2-Aminopyrimidine-5-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

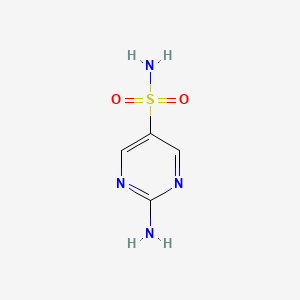

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRARHQVEYBKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697706 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99171-23-0 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-PYRIMIDINESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminopyrimidine-5-sulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Aminopyrimidine-5-sulfonamide

Introduction

This compound is a heterocyclic compound that integrates two key pharmacophores: the 2-aminopyrimidine scaffold and a sulfonamide functional group. This unique combination makes it a molecule of significant interest to researchers in medicinal and agricultural chemistry. The 2-aminopyrimidine core is a prevalent feature in a multitude of biologically active molecules, including several approved drugs.[1][2] The sulfonamide group is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents, and continues to be a vital component in the design of various therapeutic agents, including diuretics, and anticancer agents.[3][4][5]

This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, spectroscopic signature, reactivity, and biological significance. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 99171-23-0 | [6][7] |

| Molecular Formula | C₄H₆N₄O₂S | [6][7] |

| Molecular Weight | 174.18 g/mol | [6][7] |

| Appearance | Light brown solid | [8] |

| Melting Point | Data not available in searched sources. Sulfanilamide, a related compound, melts at 163.9 - 166.4 °C.[9] | N/A |

| pKa | Data not available in searched sources. The pKa of sulfonamides can vary, but many are weakly acidic.[10] | N/A |

| Solubility | The parent 2-aminopyrimidine is soluble in water and polar organic solvents like methanol and ethanol.[11] The sulfonamide group may alter this profile. | N/A |

| Topological Polar Surface Area | 120 Ų | [6] |

| XLogP3 | -1.6 | [6] |

Synthesis and Purification

The synthesis of this compound can be approached through the sulfonation of a 2-aminopyrimidine precursor. A common and effective method involves the reaction of 2-aminopyrimidine with chlorosulfonic acid to generate the intermediate sulfonyl chloride, which is then quenched with ammonia to form the desired sulfonamide.

Rationale Behind the Synthetic Strategy

The chosen synthetic pathway is a well-established method for the preparation of sulfonamides from aromatic or heteroaromatic amines. 2-aminopyrimidine serves as the starting material due to its commercial availability and the presence of the required pyrimidine core.[11] Chlorosulfonic acid is a powerful sulfonating agent that readily reacts with the electron-rich pyrimidine ring. The subsequent reaction with ammonia provides a straightforward method to convert the reactive sulfonyl chloride intermediate into the stable sulfonamide.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 2-Aminopyrimidine-5-sulfonyl chloride

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place 2-aminopyrimidine (1 equivalent) in an excess of chloroform.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to ensure complete sulfonation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.

-

Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Amination to form this compound

-

Suspend the crude 2-aminopyrimidine-5-sulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the sulfonyl chloride is consumed.

-

Remove the solvent under reduced pressure.

-

Treat the residue with water and filter the solid product.

Purification Protocol

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a light brown solid.[8] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral characteristics of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine C-H | ~8.5 - 9.0 | Singlet | 2H | The protons on the pyrimidine ring are in an electron-deficient environment, leading to a downfield shift. |

| -NH₂ (amino) | ~6.5 - 7.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |

| -SO₂NH₂ | ~7.0 - 8.0 | Broad Singlet | 2H | Similar to the amino group, the sulfonamide protons are also exchangeable and typically appear as a broad singlet. |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

¹³C NMR Spectroscopy

The carbon NMR spectrum will identify the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine C-NH₂ | ~160 - 165 | The carbon atom attached to the amino group is significantly deshielded. |

| Pyrimidine C-H | ~155 - 160 | The carbons in the pyrimidine ring are in an electron-poor environment. |

| Pyrimidine C-SO₂ | ~130 - 140 | The carbon attached to the electron-withdrawing sulfonamide group will be deshielded. |

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amino & sulfonamide) | 3300 - 3500 | Stretching (asymmetric and symmetric) |

| C=N (pyrimidine ring) | 1600 - 1650 | Stretching |

| N-H | ~1600 | Scissoring (bending) |

| S=O (sulfonamide) | 1310 - 1350 (asymmetric) | Stretching |

| S=O (sulfonamide) | 1140 - 1180 (symmetric) | Stretching |

| S-N (sulfonamide) | 900 - 930 | Stretching |

The FT-IR spectrum of sulfonamides is characterized by strong absorption bands for the S=O stretching vibrations.[12][13]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 174.02 (monoisotopic mass)[6]

-

Key Fragmentation Pathways:

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the nucleophilic amino and sulfonamide groups.

-

Amino Group: The 2-amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. These reactions allow for the further functionalization of the molecule, which is a key strategy in drug discovery.

-

Sulfonamide Group: The sulfonamide nitrogen is weakly acidic and can be deprotonated under basic conditions. The resulting anion can participate in substitution reactions.

-

Pyrimidine Ring: The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, nucleophilic aromatic substitution can occur, particularly if a leaving group is present on the ring. The sulfonyl group at the 5-position can act as a leaving group under certain conditions, allowing for the introduction of other functional groups.[8]

Applications and Mechanism of Action in Drug Development

This compound is a valuable scaffold in drug discovery due to its structural similarity to key biological molecules and the proven therapeutic efficacy of its constituent moieties.

Role as a Versatile Chemical Building Block

This compound serves as a starting material for the synthesis of more complex molecules with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[8] The ability to modify both the amino and sulfonamide groups allows for the creation of large libraries of compounds for high-throughput screening.

Antibacterial Mechanism of Action

As a sulfonamide, this compound is expected to exhibit antibacterial activity through the well-established mechanism of action for this class of drugs.[17][18][][20]

-

Competitive Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.

-

Enzyme Inhibition: They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), preventing the incorporation of PABA into dihydropteroic acid.

-

Disruption of Folic Acid Synthesis: This blockage of folic acid synthesis deprives the bacteria of essential cofactors required for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids.

-

Bacteriostatic Effect: The inability to produce these vital components leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.

Humans are not affected by this mechanism because they obtain folic acid from their diet and do not possess the DHPS enzyme.

Mechanism of Action Diagram

Caption: Mechanism of action of sulfonamide antibacterials.

Safety and Handling

Based on available data, this compound should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Commercial suppliers recommend storage at 0-8 °C.[7]

References

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

-

Sulfonamide: Mechanism of Action & Uses - Video. (n.d.). Study.com. [Link]

-

Sulfonamide: Mechanism of Action & Uses - Lesson. (n.d.). Study.com. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). IJIRSET. [Link]

-

2-Aminopyrimidine | C4H5N3 | CID 7978. (n.d.). PubChem. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

-

Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (n.d.). ResearchGate. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vandana Publications. [Link]

-

2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996. (n.d.). PubChem. [Link]

-

2-amino-5-pyrimidinesulfonic acid - C4H5N3O3S, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]

-

Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR. [Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]

-

Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. [Link]

-

Synthetic route for sulfonamides 5a‐f. (n.d.). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. [Link]

-

Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. (n.d.). CORE. [Link]

-

Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. (n.d.). The Royal Society of Chemistry. [Link]

-

The pK a values of the sulfonamides studied. (n.d.). ResearchGate. [Link]

-

Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). PMC - PubMed Central. [Link]

-

INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (n.d.). PubMed. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-pyrimidine-5-sulfonic acid amide 95% | CAS: 99171-23-0 | AChemBlock [achemblock.com]

- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. U.S. Pharmacopeia Sulfanilamide Melting Point Standard (Approximately 165 | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 20. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

2-Aminopyrimidine-5-sulfonamide molecular structure

An In-depth Technical Guide to the 2-Aminopyrimidine-5-sulfonamide Scaffold: Synthesis, Characterization, and Therapeutic Potential

Abstract

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its combination with the sulfonamide functional group, another critical pharmacophore, gives rise to the this compound framework. This guide provides a comprehensive technical overview of this scaffold, delineating its structural features, synthetic accessibility, and significant potential in drug discovery. We will explore its physicochemical properties, offer detailed protocols for its synthesis and characterization, and discuss its established and potential therapeutic applications, with a focus on its role as a kinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique attributes of this molecular architecture.

Introduction: The this compound Scaffold

The convergence of the 2-aminopyrimidine and sulfonamide functionalities within a single molecular entity creates a scaffold of significant interest in medicinal chemistry. The 2-aminopyrimidine core is a bioisostere of purines and is prevalent in a multitude of biologically active compounds, where it often acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The sulfonamide group, on the other hand, is a versatile functional group known for its ability to engage in hydrogen bonding and its role in a wide array of therapeutics, including antibacterial and anticancer agents.

The strategic placement of the sulfonamide group at the 5-position of the 2-aminopyrimidine ring offers a unique vector for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will delve into the synthesis, structural elucidation, and potential applications of this promising scaffold.

Physicochemical Properties and Structural Elucidation

The this compound scaffold possesses a unique set of physicochemical properties that are critical to its function in a biological context. A comprehensive understanding of these properties is essential for its effective utilization in drug design.

Key Physicochemical Descriptors

A summary of the key physicochemical properties of the parent this compound is presented in the table below. These values are calculated and aggregated from various chemical databases and provide a baseline for understanding the behavior of this scaffold.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₅O₂S | PubChem |

| Molecular Weight | 187.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 68386-30-1 | PubChem |

| Predicted LogP | -1.2 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino and sulfonamide groups. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the sulfonamide group.

-

¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the four unique carbon atoms in the pyrimidine ring, with the carbon bearing the sulfonamide group being significantly downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino and sulfonamide groups (typically in the 3300-3500 cm⁻¹ region), as well as the S=O stretching of the sulfonamide group (around 1160 and 1330 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Synthesis and Derivatization

The synthesis of the this compound scaffold can be achieved through a multi-step process, starting from readily available precursors. The general synthetic strategy involves the construction of the pyrimidine ring followed by the introduction of the sulfonamide group.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway is based on established methods for the synthesis of substituted pyrimidines and sulfonamides.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Aminopyrimidine-5-sulfonyl chloride

-

To a stirred solution of 2-aminopyrimidine (1.0 eq) in a suitable inert solvent (e.g., chloroform) at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-aminopyrimidine-5-sulfonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve the 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone).

-

Cool the solution to 0 °C and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonia (5.0 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.

Applications in Drug Discovery

The this compound scaffold is a key component in a number of biologically active molecules, particularly in the realm of kinase inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the 2-aminopyrimidine core can form critical hydrogen bonds with the hinge region of kinases.

Kinase Inhibition

Many kinase inhibitors utilize the 2-aminopyrimidine scaffold to anchor to the ATP-binding site of the kinase. The addition of a sulfonamide group at the 5-position provides a vector for further interactions with the protein, potentially increasing potency and selectivity. For example, derivatives of this scaffold have been explored as inhibitors of various kinases involved in cancer and inflammatory diseases.

Caption: Interaction of a this compound derivative with a kinase active site.

Other Therapeutic Areas

Beyond kinase inhibition, the this compound scaffold has potential applications in other therapeutic areas. The sulfonamide group is a well-known pharmacophore in diuretic and antibacterial agents. Therefore, derivatives of this scaffold could be explored for their potential as:

-

Diuretics: By targeting carbonic anhydrase.

-

Antibacterial agents: By inhibiting dihydropteroate synthase.

-

Antiviral agents: As demonstrated by the activity of related sulfonamide-containing compounds.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility, coupled with the favorable physicochemical properties of its constituent functional groups, makes it an attractive starting point for medicinal chemistry campaigns. The insights provided in this guide are intended to facilitate further exploration of this promising scaffold and accelerate the discovery of new drugs for a range of diseases.

References

-

Patel, H., et al. (2021). A comprehensive review on the therapeutic potential of 2-aminopyrimidine scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

-

Priya, S. S., et al. (2023). Recent advances in the synthesis of sulfonamides, their biological, and medicinal significance. Results in Chemistry. Available at: [Link]

-

Farghaly, T. A., et al. (2020). Novel decorated sulfonamide-containing compounds: Synthesis, antimicrobial, and antiviral evaluation. Molecules. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

-

Scozzafava, A., et al. (2003). The sulfonamides: a patent review 1998-2003. Expert Opinion on Therapeutic Patents. Available at: [Link]

2-Aminopyrimidine-5-sulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Aminopyrimidine-5-sulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile physicochemical properties. This guide provides a comprehensive technical overview of its synthesis, designed for professionals in drug discovery and development. We will explore the predominant synthetic pathway, delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss the critical rationale behind procedural choices. This document is structured to serve as a practical and authoritative resource, grounded in established chemical principles and supported by scientific literature.

The Strategic Importance of this compound

2-Aminopyrimidine derivatives are a vital class of heterocycles, recognized for a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide group at the 5-position further enhances the therapeutic potential, creating a privileged scaffold. This moiety is a key component in numerous pharmaceuticals, acting as a versatile intermediate in the synthesis of antibacterial and antiviral agents.[3] Its structure facilitates crucial hydrogen bonding interactions with biological targets, making it a recurring feature in the design of enzyme inhibitors. A thorough understanding of its synthesis is therefore a fundamental requirement for medicinal chemists.

Retrosynthetic Analysis: A Logic-Driven Approach

To devise an efficient forward synthesis, we first deconstruct the target molecule. The retrosynthetic analysis of this compound reveals two primary and logical pathways.

Caption: Retrosynthetic pathways for this compound.

This analysis highlights two main strategies:

-

A Linear Approach: This involves the late-stage formation of the sulfonamide group from a pre-formed 2-aminopyrimidine ring. This is achieved by first installing a sulfonyl chloride via electrophilic aromatic substitution, followed by amination.

-

A Convergent Approach: This strategy builds the pyrimidine ring from acyclic precursors, one of which already contains the required sulfonamide functionality. This typically involves the cyclocondensation of guanidine with a suitable three-carbon electrophile.[4][5]

The linear approach via chlorosulfonation is the most commonly employed and will be the focus of this guide due to its reliability and efficiency.

The Predominant Pathway: Synthesis via Chlorosulfonation

This robust, two-step method begins with the commercially available 2-aminopyrimidine and offers a direct route to the target compound.

Step 1: Chlorosulfonation of 2-Aminopyrimidine

This reaction is a cornerstone of sulfonamide synthesis, involving the direct introduction of a sulfonyl chloride group onto the pyrimidine ring.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution. The amino group at the C2 position is a strong activating group, increasing the electron density of the pyrimidine ring and directing the incoming electrophile (SO₂Cl⁺, derived from chlorosulfonic acid) to the C5 position.

Caption: Reaction workflow for the chlorosulfonation of 2-aminopyrimidine.

Detailed Experimental Protocol:

-

Reagents & Equipment:

-

2-Aminopyrimidine (1.0 eq)

-

Chlorosulfonic acid (4.0-5.0 eq)

-

Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

-

Ice bath

-

Crushed ice

-

-

Procedure:

-

Setup: Equip the reactor for anhydrous conditions and charge it with chlorosulfonic acid (4.0-5.0 eq).

-

Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice bath. Causality: This initial cooling is critical to control the highly exothermic reaction upon addition of the amine, preventing degradation and side reactions.

-

Addition: Add 2-aminopyrimidine (1.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor progress by TLC or HPLC. Causality: Heating provides the necessary activation energy to drive the electrophilic substitution to completion.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Causality: This simultaneously quenches the reaction, hydrolyzes excess chlorosulfonic acid, and precipitates the product, which is sparingly soluble in cold acidic water.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Drying: Dry the isolated 2-aminopyrimidine-5-sulfonyl chloride under vacuum at 40-50 °C. The product is typically used in the next step without further purification.

-

Step 2: Amination of 2-Aminopyrimidine-5-sulfonyl Chloride

The sulfonyl chloride intermediate is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the target sulfonamide.

Mechanism: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the stable sulfonamide product.

Caption: Reaction workflow for the amination of the sulfonyl chloride intermediate.

Detailed Experimental Protocol:

-

Reagents & Equipment:

-

2-Aminopyrimidine-5-sulfonyl chloride (1.0 eq)

-

Concentrated aqueous ammonia (e.g., 28-30%, excess)

-

Reaction vessel with stirrer

-

Ice bath

-

-

Procedure:

-

Suspension: Suspend the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or THF at room temperature.

-

Cooling: Cool the suspension to 0-10 °C in an ice bath.

-

Addition: Add excess concentrated aqueous ammonia slowly to the cooled suspension with efficient stirring. An exothermic reaction will be observed. Maintain the temperature below 25 °C. Causality: Using an excess of ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct.

-

Reaction: Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC or HPLC).

-

Isolation: The product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water and then with a small amount of cold ethanol or acetone to remove impurities. For higher purity, the product can be recrystallized from water or an ethanol/water mixture.

-

Drying: Dry the final product, this compound, under vacuum.

-

Protocol Validation and Data

The integrity of this synthesis relies on careful monitoring and characterization.

Self-Validating System:

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of starting material and the formation of the product in each step.

-

Product Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.[1]

-

Melting Point: As an indicator of purity.

-

Elemental Analysis: To confirm the elemental composition.

-

Quantitative Data Summary:

| Parameter | Step 1: Chlorosulfonation | Step 2: Amination |

| Typical Yield | 75-90% | 85-95% |

| Key Conditions | 0-5 °C addition, then 60-70 °C | 0-25 °C |

| Purity (Crude) | >90% | >95% |

| Purity (Recrystallized) | N/A | >99% |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the chlorosulfonation of 2-aminopyrimidine followed by amination. This pathway is efficient, high-yielding, and utilizes readily available starting materials. The detailed protocols and mechanistic insights provided in this guide offer researchers and drug development professionals a robust framework for the practical synthesis and application of this critical pharmaceutical building block. Adherence to the described experimental conditions and analytical validation is paramount to ensuring a reproducible and high-purity outcome.

References

-

El-Sayed, M. A. A., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(11), 3321. Available at: [Link]

-

Iqbal, S., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(2), 463. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.

-

ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1834. Available at: [Link]

- Google Patents. (2013). CN102952083B - Preparation method of 2-amino pyrimidine.

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Aminopyrimidine-5-sulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Architectural Significance of the 2-Aminopyrimidine-5-sulfonamide Core

In the landscape of medicinal chemistry, the convergence of privileged scaffolds often heralds the genesis of novel therapeutic agents. The this compound core is a quintessential example of such a synergistic union. The 2-aminopyrimidine moiety is a cornerstone of numerous FDA-approved drugs, prized for its ability to form critical hydrogen bond interactions with biological targets.[1] Similarly, the sulfonamide group is a classic pharmacophore, integral to the function of a wide array of antibacterial, antiviral, and anticancer drugs.[2][3] The strategic fusion of these two motifs creates a versatile scaffold for the development of innovative therapeutics. This guide provides a comprehensive technical overview of the synthesis, key characteristics, and burgeoning applications of this compound, tailored for researchers and professionals in drug development.

Chapter 1: The Genesis of a Scaffold - A Rational Approach to Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in contemporary databases, its synthesis can be logically deduced from established and reliable chemical transformations. The most direct and industrially scalable approach involves a two-step process commencing with the commercially available 2-aminopyrimidine. This method hinges on the electrophilic substitution of the pyrimidine ring, a reaction that must be carefully controlled to achieve the desired regioselectivity.

Causality in Experimental Design: Navigating the Synthesis

The pyrimidine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic substitution. However, the presence of the activating amino group at the C2 position directs electrophiles to the C5 position. The choice of a sulfonating agent and the reaction conditions are critical to overcoming the inherent low reactivity of the ring and preventing side reactions. Chlorosulfonic acid is a potent and effective reagent for this transformation, serving as both the source of the sulfonyl group and a strongly acidic medium that can protonate the pyrimidine nitrogens, further influencing the electronic distribution of the ring.

The subsequent amination of the resulting sulfonyl chloride is a standard and high-yielding nucleophilic substitution reaction. The use of aqueous ammonia provides the nucleophile to displace the chloride and form the stable sulfonamide bond.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Synthesis of 2-Aminopyrimidine-5-sulfonyl Chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), place 2-aminopyrimidine (1.0 eq).

-

Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Cautiously add chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 2-aminopyrimidine-5-sulfonyl chloride is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran.

-

Reagent Addition: Cool the suspension in an ice bath and add concentrated aqueous ammonia (excess) dropwise with stirring.

-

Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

-

Work-up and Purification: Remove the organic solvent under reduced pressure. The resulting solid is suspended in water, collected by filtration, and washed with cold water. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Chapter 2: Biological Significance and Mechanistic Insights

While this compound itself is primarily recognized as a synthetic intermediate, its structural motifs are prevalent in a multitude of biologically active molecules.[4] The sulfonamide moiety is a well-established inhibitor of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[5] This mechanism underpins the antibacterial activity of many sulfa drugs. The 2-aminopyrimidine core is a versatile pharmacophore found in inhibitors of various kinases and other enzymes.

A Gateway to Diverse Bioactivities

The true value of this compound lies in its utility as a building block for creating libraries of derivatives with diverse pharmacological profiles.[4] By modifying the sulfonamide nitrogen or the amino group of the pyrimidine, researchers have developed compounds with a range of activities, including:

-

Antiviral Agents: The incorporation of heterocyclic moieties onto the sulfonamide nitrogen has yielded compounds with activity against a variety of viruses.[2]

-

Anticancer Agents: The 2-aminopyrimidine scaffold is a key component of several kinase inhibitors used in cancer therapy.

-

Antibacterial Agents: Building upon the classical antibacterial mechanism of sulfonamides, novel derivatives continue to be explored to combat drug-resistant bacteria.[6]

Illustrative Signaling Pathway: Inhibition of Folic Acid Synthesis

The following diagram illustrates the classical mechanism of action for antibacterial sulfonamides, a pathway that derivatives of this compound can be designed to inhibit.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Chapter 3: Structure-Activity Relationships (SAR) - A Derivative-Centric View

As the parent this compound is primarily a synthetic intermediate, a direct SAR is not applicable. However, by examining its derivatives, we can glean valuable insights into how structural modifications influence biological activity. The following table summarizes key SAR trends observed in the literature for various classes of this compound derivatives.

| Derivative Class | Modification | Impact on Biological Activity | Reference |

| Antibacterial | Substitution on the sulfonamide nitrogen with heterocyclic rings. | Generally enhances potency and can broaden the spectrum of activity. | [6] |

| Antiviral | Introduction of bulky or lipophilic groups on the sulfonamide nitrogen. | Can improve cell permeability and target engagement. | [2] |

| Kinase Inhibitors | Derivatization of the 2-amino group. | Crucial for establishing key hydrogen bonding interactions in the ATP-binding pocket of kinases. | [1] |

| β-Glucuronidase Inhibitors | Substitution at the 4 and 6 positions of the pyrimidine ring. | Can significantly impact inhibitory potency. | [7] |

Chapter 4: The Future Trajectory - A Scaffold of Opportunity

The this compound core represents a fertile ground for the discovery of next-generation therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while the proven pharmacological relevance of its constituent parts provides a strong rationale for its continued exploration. Future research will likely focus on the development of highly specific inhibitors for a range of therapeutic targets, leveraging the unique electronic and steric properties of this versatile scaffold.

References

-

Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(23), 5727. [Link]

-

J&K Scientific. (n.d.). 2-Amino-5-pyrimidinesulfonamide. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Kovaleva, E., Orlov, A., & Bakulev, V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8993. [Link]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 3429-3435.

-

ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. Retrieved January 10, 2026, from [Link]

- Bolshan, Y., & Batey, R. A. (2005). Modular Two-Step Route to Sulfondiimidamides. Organic Letters, 7(8), 1487–1490.

- El-Faham, A., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1815.

- Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519-539.

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142.

-

Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. Retrieved January 10, 2026, from [Link]

Sources

- 1. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN111479808A - Pyrimidine sulfonamide derivative, preparation method and medical application thereof - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. hekint.org [hekint.org]

- 6. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminopyrimidine-5-sulfonamide derivatives synthesis

An In-depth Technical Guide on the Synthesis of 2-Aminopyrimidine-5-sulfonamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The fusion of the 2-aminopyrimidine moiety, a privileged structure known for its role in kinase inhibition and other biological interactions, with the versatile sulfonamide group has yielded compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the core synthetic strategies for constructing these valuable derivatives. It delves into the mechanistic rationale behind key transformations, offers detailed experimental protocols, and presents a logical framework for the design and execution of synthetic routes targeting this important class of molecules.

The Strategic Importance of the this compound Core

The 2-aminopyrimidine unit is a bioisostere of purine and is prevalent in numerous FDA-approved drugs, where it often serves as a crucial hinge-binding motif in protein kinase inhibitors.[3] The sulfonamide group (-SO₂NHR) is a classic pharmacophore, renowned for its ability to engage in strong hydrogen bonding interactions and its presence in antibacterial, diuretic, and anti-inflammatory drugs.[4][5] The combination of these two pharmacophores creates a molecular framework with significant potential for targeted drug design, making the development of robust and flexible synthetic methodologies a high-priority area of research.

Retrosynthetic Analysis and Core Synthetic Logic

A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection points, guiding the overall synthetic strategy. The primary disconnections are at the sulfur-nitrogen bond of the sulfonamide and the bonds forming the pyrimidine ring.

Caption: Retrosynthetic analysis of this compound derivatives.

This analysis logically leads to a convergent synthesis plan:

-

Construct the Core Heterocycle: Synthesize the 2-aminopyrimidine ring.

-

Install the Sulfonyl Group: Introduce a sulfonyl chloride at the C5 position.

-

Derivatize the Sulfonamide: React the sulfonyl chloride with various amines to generate the final sulfonamide derivatives.

Core Synthetic Methodologies

Principle Synthesis: The Pinner Reaction for 2-Aminopyrimidine Core Formation

The most fundamental and widely adopted method for constructing the 2-aminopyrimidine core is through the condensation of guanidine with a β-dicarbonyl compound or a synthetic equivalent. This reaction, a variation of the Pinner synthesis, is robust and tolerates a wide range of functional groups.

The reaction proceeds via a condensation mechanism where the nucleophilic guanidine attacks the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. A common precursor is malondialdehyde or its acetal equivalent.[6]

Key Functionalization: Electrophilic Chlorosulfonation at C5

With the 2-aminopyrimidine core in hand, the next critical step is the introduction of the sulfonyl group at the 5-position. This is typically achieved via electrophilic substitution using chlorosulfonic acid (ClSO₃H).

Causality and Mechanistic Insight: The 2-amino group is an activating, ortho-para directing group. It enriches the electron density of the pyrimidine ring, particularly at the C5 position (para to the amino group), making it susceptible to attack by a strong electrophile like the sulfur trioxide (SO₃) transiently formed from chlorosulfonic acid. The reaction must be performed under anhydrous conditions and at low temperatures (typically 0-5 °C) to control the high reactivity of chlorosulfonic acid and prevent unwanted side reactions.

Final Derivatization: Sulfonamide Formation

The resulting 2-aminopyrimidine-5-sulfonyl chloride is a versatile intermediate. The final derivatives are synthesized through a standard nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[4][7]

This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3] The choice of the amine reactant (R₂R₃NH) is the primary method for introducing diversity into the final compound library.

Visualization of the General Synthetic Workflow

The following diagram illustrates the complete, forward-synthetic pathway.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of a target derivative. Researchers should always perform their own risk assessment before undertaking any chemical synthesis.

Protocol 5.1: Synthesis of 2-Aminopyrimidine-5-sulfonyl chloride

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-aminopyrimidine (1.0 eq).

-

Reaction: Cool the flask to 0 °C in an ice-salt bath. Add chlorosulfonic acid (5.0-10.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

-

Work-up: Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The crude 2-aminopyrimidine-5-sulfonyl chloride is often used directly in the next step without further purification due to its reactivity.

Protocol 5.2: General Procedure for the Synthesis of N-Substituted-2-aminopyrimidine-5-sulfonamides

-

Setup: In a round-bottom flask, dissolve the crude 2-aminopyrimidine-5-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.

-

Reaction: To this solution, add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue, which will often cause the product to precipitate. If an oil forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound derivative.[3]

Table 1: Representative Derivatization Data

| Entry | Amine Used | Resulting R Group on Sulfonamide | Solvent/Base | Typical Yield (%) |

| 1 | Aniline | -NHPh | Pyridine | 75-85 |

| 2 | Benzylamine | -NHCH₂Ph | DCM / Et₃N | 80-90 |

| 3 | Morpholine | -N(CH₂CH₂)₂O | DCM / Et₃N | 85-95 |

| 4 | 4-Fluoroaniline | -NH(p-F-Ph) | Pyridine | 70-80 |

Structural Characterization

The identity, structure, and purity of all synthesized intermediates and final products must be rigorously confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.[3]

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic S=O stretches of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).

Conclusion

The synthesis of this compound derivatives is a well-established and highly adaptable process central to modern drug discovery. The strategy relies on the robust formation of the 2-aminopyrimidine core, followed by a regioselective chlorosulfonation at the C5 position, and is completed by a versatile amination reaction to form the final sulfonamide. This modular approach allows for the systematic generation of large libraries of diverse compounds for biological screening. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity, paving the way for the discovery of novel therapeutic agents.

References

[8] Al-Hourani, B., Al-Kaissi, E., & Al-Ayed, A. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. Available at: [Link]

[7] ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. Available at: [Link]

[3] Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Available at: [Link]

[1] Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

[4] Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]

[2] Singh, R., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Advanced Scientific Research and Innovations. Available at: [Link]

[9] ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. Available at: [Link]

[10] PubChem. (n.d.). 2-Amino-5-pyrimidinesulfonamide. PubChem. Available at: [Link]

[6] Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine. Google Patents. Available at:

[11] ResearchGate. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate. Available at: [Link]

[12] ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. Available at: [Link]

[5] Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available at: [Link]

[13] Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society. Available at: [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Aminopyrimidine-5-sulfonamide

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 2-Aminopyrimidine-5-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, an amino group, and a sulfonamide functional group.[1][2] Its structural complexity and potential pharmacological relevance, stemming from the well-established bioactivity of both pyrimidine and sulfonamide moieties, make comprehensive structural elucidation essential.[3][4] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecular structure, purity, and electronic properties.

This guide explains the causality behind experimental choices and presents self-validating protocols to ensure data integrity and reproducibility. While complete, published experimental spectra for this specific molecule are not widely available, this document provides a robust predictive analysis based on established principles and data from analogous structures.

Molecular Structure and Properties

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this molecule.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical.

Expertise & Experience: The "Why"

The choice of a deuterated solvent is paramount. Dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent solubilizing power for polar, hydrogen-bonding molecules and its ability to allow for the observation of exchangeable protons (from NH₂ groups).[5] In solvents like CDCl₃, these protons can exchange rapidly or have very broad signals, obscuring valuable information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the protons of the amino and sulfonamide groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4, H-6 (Pyrimidine) | ~8.8 - 9.0 | Singlet | 2H | The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are significantly deshielded by the two ring nitrogens and the electron-withdrawing sulfonamide group. Analogous protons in 2-aminopyrimidine appear around 8.3 ppm[6], and the C5-sulfonamide group will further increase this shift. |

| -SO₂NH₂ (Sulfonamide) | ~7.5 - 7.8 | Broad Singlet | 2H | The sulfonamide protons are acidic and exchangeable. Their chemical shift is concentration and temperature-dependent. This range is typical for primary sulfonamides.[7] |

| -NH₂ (Amino) | ~7.0 - 7.3 | Broad Singlet | 2H | The exocyclic amino group protons are also exchangeable. Their position is influenced by hydrogen bonding and the electronic effects of the pyrimidine ring.[5] |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Pyrimidine) | ~163 - 165 | This carbon is attached to three nitrogen atoms (two in the ring, one exocyclic), causing a significant downfield shift. Similar carbons in 2-aminopyrimidine derivatives are found in this region.[8] |

| C-4, C-6 (Pyrimidine) | ~158 - 160 | These equivalent carbons are attached to a ring nitrogen and are adjacent to the carbon bearing the amino group, resulting in a downfield shift. |

| C-5 (Pyrimidine) | ~120 - 125 | The carbon atom directly attached to the electron-withdrawing sulfonamide group will be shifted downfield, but less so than the carbons adjacent to the ring nitrogens. |

Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.[9]

-

Solvent Selection: Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ (≥99.8% D).

-

Instrumentation: Use a spectrometer with a field strength of at least 300 MHz. Higher fields (e.g., 500 MHz) will provide better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a relaxation delay (D1) of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., 'zgpg').

-

Set a spectral width of approximately 200 ppm.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (5-10 seconds) may be necessary to accurately integrate quaternary carbons, though none are predicted to be present in the aromatic region of this molecule.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The "Why"

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides excellent reproducibility by ensuring consistent contact between the sample and the IR beam via a crystal (typically diamond).

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H, S=O, and pyrimidine ring vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch (-NH₂) | Medium-Strong | This region typically shows two distinct bands for a primary amine, corresponding to the asymmetric and symmetric stretching modes.[7][10] |

| 3350 - 3250 | N-H Stretch (-SO₂NH₂) | Medium | The sulfonamide N-H stretches often appear in the same region as amine stretches but can sometimes be distinguished.[11] |

| 1650 - 1620 | N-H Scissoring (Bending) (-NH₂) | Strong | This bending vibration is characteristic of primary amines. |

| 1590 - 1480 | C=C and C=N Ring Stretching | Medium-Strong | Aromatic and heteroaromatic rings exhibit multiple bands in this region due to complex stretching vibrations.[12] |

| 1350 - 1310 | S=O Asymmetric Stretch (-SO₂) | Strong | The asymmetric stretch of the sulfonyl group is one of the most intense and characteristic bands in the spectrum of a sulfonamide.[7] |

| 1170 - 1140 | S=O Symmetric Stretch (-SO₂) | Strong | The corresponding symmetric stretch is also very strong and, together with the asymmetric band, provides definitive evidence for the sulfonamide group.[7] |

| 920 - 890 | S-N Stretch | Medium | The stretching vibration of the sulfur-nitrogen bond is a useful diagnostic peak.[7] |

Protocol: ATR-FTIR Analysis

Caption: Step-by-step protocol for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically yields a prominent protonated molecular ion.

Expertise & Experience: The "Why"

High-resolution mass spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, is crucial. It allows for the determination of the elemental composition by measuring the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error). This provides an unambiguous confirmation of the molecular formula, C₄H₆N₄O₂S, which is a cornerstone of trustworthy characterization.[13]

Predicted Mass Spectrum Data

-

Mode: Positive Ion ESI (+ESI)

-

Expected [M+H]⁺: m/z 175.0284

-

Calculation: 174.0211 (Exact Mass) + 1.0073 (Mass of H⁺) = 175.0284

-

-

High-Resolution Confirmation: An observed m/z of 175.0284 ± 0.0009 (for 5 ppm mass accuracy) would confirm the elemental composition.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 175) would likely reveal characteristic losses associated with the sulfonamide and pyrimidine structures.[14][15]

| Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 158 | NH₃ | Loss of ammonia from the amino and sulfonamide groups. |

| 96 | SO₂NH | Cleavage of the C-S bond with loss of the sulfonamide radical, followed by hydrogen rearrangement. The remaining fragment would be the 2-aminopyrimidine cation. |

| 79 | SO₂ | Loss of sulfur dioxide from a rearranged parent ion. |

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid is critical for promoting protonation in +ESI mode.

-

Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., LC-TOF or LC-Orbitrap).

-

Chromatography (Optional but Recommended): A brief chromatographic step using a C18 column can help purify the sample before it enters the mass spectrometer.

-

MS Acquisition:

-

Set the ESI source to positive ion mode.

-

Acquire a full scan spectrum over a range of m/z 50-500 to observe the [M+H]⁺ ion.

-

Perform a data-dependent MS/MS experiment that triggers fragmentation on the most intense ion in the full scan spectrum (which should be m/z 175).

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and calculate the mass error to confirm the elemental formula.

-

Analyze the MS/MS spectrum to identify fragmentation patterns and confirm the connectivity of the functional groups.

-

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and high-resolution MS. This guide provides the predictive data and robust, validated protocols necessary for this analysis. By understanding the "why" behind each experimental choice—from solvent selection in NMR to the ionization technique in MS—researchers can generate high-quality, reproducible data, ensuring the scientific integrity required for drug discovery and development.

References

-

PubChem. 2-Amino-5-pyrimidinesulfonamide. Available from: [Link]

-

PubChem. 2-Aminopyrimidine. Available from: [Link]

-

Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

-

ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Available from: [Link]

-

Chemsrc. 2-aminopyrimidine-5-sulfonic acid | CAS#:39687-77-9. Available from: [Link]

-

MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). Available from: [Link]

-

PubMed Central. Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). Available from: [Link]

-

ResearchGate. Determination of sulfa drugs in biological fluids by liquid chromatography/mass spectrometry/mass spectrometry. Available from: [Link]

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available from: [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine. Available from: [Link]

-

International Journal of Scientific Research in Engineering and Management. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2024). Available from: [Link]

-

ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Available from: [Link]

-

PubChem. 2-Aminopyrimidine-5-sulfonic acid. Available from: [Link]

-

Semantic Scholar. Identification of 2‐Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed. (2023). Available from: [Link]

-

ResearchGate. (PDF) Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Available from: [Link]

-

World Journal of Pharmaceutical and Life Sciences. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Available from: [Link]

-

ResearchGate. (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Available from: [Link]

-

PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available from: [Link]

Sources

- 1. 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-pyrimidine-5-sulfonic acid amide 95% | CAS: 99171-23-0 | AChemBlock [achemblock.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]